molecular formula C4H9ClO2 B196239 2-(2-Chloroethoxy)ethanol CAS No. 628-89-7

2-(2-Chloroethoxy)ethanol

Cat. No. B196239
CAS RN: 628-89-7
M. Wt: 124.56 g/mol
InChI Key: LECMBPWEOVZHKN-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethanol is a chloroalkoxy alcohol that is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

2-(2-Chloroethoxy)ethanol can be synthesized from 2-(2-Chloroethoxy)ethanol and Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ . Another method involves using 2-chloroethoxy ethanol as a starting material, with water as solvents, and nitric acid for direct oxidization . A third method involves using boric acid and glycol ether, with sulfur oxychloride added dropwise under heat preservation .


Molecular Structure Analysis

The molecular formula of 2-(2-Chloroethoxy)ethanol is C4H9ClO2, and its molecular weight is 124.566 .


Chemical Reactions Analysis

2-(2-Chloroethoxy)ethanol is used in the synthesis of various compounds. For example, it was used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .


Physical And Chemical Properties Analysis

2-(2-Chloroethoxy)ethanol is a liquid at room temperature. It has a refractive index of 1.452 (lit.) and a density of 1.18 g/mL at 25 °C (lit.). It has a boiling point of 79-81 °C/5 mmHg (lit.) .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-(2-Chloroethoxy)ethanol: is utilized as an organic building block in the synthesis of a variety of pharmaceutical compounds. Its reactivity with different organic molecules makes it a valuable precursor in drug development. For instance, it has been used in the synthesis of quetiapine , an antipsychotic medication used to treat disorders such as schizophrenia and bipolar disorder .

Production of Bioethanol

This compound plays a role in the sustainable production of bioethanol . It’s involved in catalytic processes that convert bioethanol into clean hydrogen, which is essential for food, fuel, and chemical products. The focus on sustainable hydrogen production from bioethanol is increasing due to the global decrease in fossil fuel supplies .

Analytical Chemistry

In analytical chemistry, 2-(2-Chloroethoxy)ethanol is used in methods such as headspace SPME (Solid Phase Microextraction) and GC-MS (Gas Chromatography-Mass Spectrometry) for determining the alcohol content in beverages like kombucha tea . This showcases its role in developing and validating analytical methods .

Nanotechnology

The compound finds applications in nanotechnology, particularly in the synthesis of titania nanoparticles . These nanoparticles have significant potential in various fields, including drug delivery systems and smart plastics. The development of monodisperse, non-aggregated nanoparticles is crucial for these applications .

Molecular Biology

In molecular biology, 2-(2-Chloroethoxy)ethanol is used in DNA modification protocols. It’s part of the reagents needed for bisulfite conversion and post-modification clean-up of DNA samples, which is a critical step in epigenetic studies .

Synthesis of Modified Oligonucleotides

The compound is also employed in the synthesis of modified oligonucleotides. These oligonucleotides can bear a disulfide or a thiol function at the 3′-end, which are important for studying protein-DNA interactions and for therapeutic applications .

Vitamin D Metabolite Analysis

2-(2-Chloroethoxy)ethanol: is part of novel sample preparation techniques for LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of vitamin D metabolites. This is significant for understanding vitamin D deficiency and its impact on bone health .

Chemical Synthesis

Lastly, it is used in the chemical synthesis of various intermediates and reagents. For example, it has been used to create o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal , which is an intermediate in organic synthesis processes .

Safety And Hazards

2-(2-Chloroethoxy)ethanol is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. It should also be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

2-(2-chloroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMBPWEOVZHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52137-03-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9060861
Record name Ethanol, 2-(2-chloroethoxy)-
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Molecular Weight

124.56 g/mol
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Product Name

2-(2-Chloroethoxy)ethanol

CAS RN

628-89-7
Record name 2-(Chloroethoxy)ethanol
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Record name Diglycol chlorhydrin
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name 2-(2-chloroethoxy)ethanol
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2-(2-Chloroethoxy)ethanol has the following structural characteristics:* Molecular Formula: C4H9ClO2 []* CAS Number: 628-89-7 []* Boiling Point: 200°C at 101.3 kPa []

ANone: Gas chromatography (GC) with direct injection and flame ionization detection (FID) has been successfully used to determine CEE levels in pharmaceutical substances like quetiapine fumarate. [, ] This method has been validated for linearity, accuracy, and precision according to ICH guidelines. [, ] Additionally, a highly sensitive and specific method using Ultra High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for trace level identification and quantification of CEE in quetiapine fumarate. []

ANone: CEE has been identified as a potential genotoxic impurity, meaning it has the potential to damage DNA and potentially lead to cancer. [, ] Therefore, regulatory guidelines like those from the ICH (International Council for Harmonization) emphasize the need to control and minimize residual solvents like CEE in pharmaceuticals. [, ]

ANone: While CEE doesn't have a specific classification in the ICH guidelines, it is considered a known impurity. [] In the case of quetiapine, an acceptance criterion of 0.10% has been specified. [] The development of sensitive analytical methods is crucial for ensuring these limits are met. [, , ]

ANone: Researchers are actively investigating alternative solvents and synthetic pathways to minimize or eliminate the use of CEE in pharmaceutical production. [, ] This includes optimizing reaction conditions, exploring different reagents, and utilizing greener chemistry principles to reduce the environmental impact associated with CEE. [, , ]

ANone: While specific research on the ecotoxicological effects of CEE is limited within the provided papers, its chemical structure and properties suggest potential for environmental persistence and toxicity. As a chlorinated organic compound, CEE may pose risks to aquatic life and potentially contribute to soil and water contamination. [, ]

ANone: Green chemistry principles encourage the development of sustainable chemical processes that minimize hazardous substances and their impact on human health and the environment. [, ] This can be applied to CEE by:

  • Developing alternative synthetic routes: Finding alternative starting materials and reaction pathways that avoid the use of CEE altogether. [, ]
  • Optimizing reaction conditions: Improving existing synthetic methods to minimize CEE usage, reduce waste generation, and enhance product yield. [, ]
  • Utilizing safer solvents: Replacing CEE with less hazardous and more environmentally friendly solvents whenever possible. [, ]

ANone: While specific strategies for recycling and waste management are not detailed in the provided research, responsible handling and disposal of CEE-containing waste are crucial for minimizing environmental contamination. [] This involves adhering to local regulations and exploring potential treatment methods for safe disposal or recycling.

ANone: Future research is likely to focus on:

  • Developing alternative synthetic routes: Continued efforts to identify and implement greener and more sustainable synthesis methods that completely avoid the use of CEE. [, , ]
  • Improving analytical techniques: Refining existing analytical methods and exploring novel techniques for even more sensitive and specific detection and quantification of residual CEE in various matrices. [, ]
  • Assessing environmental impact: Conducting thorough ecotoxicological studies to understand the full environmental impact of CEE and develop effective mitigation strategies. [, , ]

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